Home > Products > Screening Compounds P83279 > N-n-Propylnorapomorphine
N-n-Propylnorapomorphine - 57559-68-9

N-n-Propylnorapomorphine

Catalog Number: EVT-1546463
CAS Number: 57559-68-9
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Class: Aporphine derivative
  • Dopamine Receptor Agonist: Specifically targets D2 receptors
  • CAS Number: 295.382 g·mol1^{-1}
  • Molecular Formula: C19_{19}H21_{21}NO2_{2}
Synthesis Analysis

Methods

The synthesis of N-n-Propylnorapomorphine typically involves several steps, including the methylation of precursor compounds and subsequent purification processes. A common method described in literature involves the methylation of (R)-(−)-2,10,11-trihydroxy-N-n-propylnoraporphine-acetonide using 11C-methyl triflate. This is followed by the cleavage of the acetonide protecting group through hydrochloric acid treatment .

Technical Details

  • Starting Material: (R)-(−)-2,10,11-trihydroxy-N-n-propylnoraporphine-acetonide
  • Reagents: 11C-methyl triflate, hydrochloric acid
  • Yield: Specific yields are often reported in studies but vary based on conditions.
  • Purification Techniques: Chromatography methods are commonly employed to isolate the final product.
Molecular Structure Analysis

Structure

N-n-Propylnorapomorphine features a complex three-dimensional structure typical of aporphine derivatives. Its molecular configuration allows for effective binding to dopamine receptors.

Chemical Reactions Analysis

Reactions

N-n-Propylnorapomorphine undergoes various chemical reactions typical for amines and aromatic compounds. It can participate in:

  • Methylation Reactions: Enhancing potency and selectivity towards dopamine receptors.
  • Hydrolysis Reactions: Potentially leading to the formation of other biologically active metabolites.

Technical Details

The reactivity of N-n-Propylnorapomorphine is influenced by its functional groups, particularly the hydroxyl and amine groups, which can engage in hydrogen bonding and electrophilic attacks.

Mechanism of Action

N-n-Propylnorapomorphine primarily acts as a dopamine D2 receptor agonist. Its mechanism involves:

  1. Binding to D2 Receptors: It preferentially activates D2/D3 autoreceptors.
  2. Modulation of Dopaminergic Activity: At low doses, it inhibits dopaminergic activity leading to hypomotility; at higher doses, it enhances locomotion by overcoming autoreceptor inhibition .
  3. Pharmacological Effects: The compound has been shown to produce effects such as antinociception and hypothermia in animal models.

Data

  • Potency Comparison: N-n-Propylnorapomorphine is reported to be 10–20 times more potent than apomorphine in inhibiting motor activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Applications

N-n-Propylnorapomorphine has several scientific applications:

  • Research Tool: Used extensively in studies involving dopamine receptor dynamics and neuropharmacology.
  • Potential Therapeutic Agent: Investigated for its role in treating conditions like Parkinson's disease and other dopaminergic dysfunctions due to its agonistic effects on dopamine receptors .
  • Radiopharmaceutical Development: Explored as a radioligand for positron emission tomography imaging of dopamine receptors .
Neuropharmacological Mechanisms of Dopaminergic Modulation

Agonist Selectivity for D2/D3 Dopamine Receptor Subtypes

N-n-Propylnorapomorphine (NPA) exhibits exceptional binding specificity for D2-like dopamine receptor subfamilies, with particular affinity for D2 and D3 receptor subtypes. Pharmacological characterization reveals that NPA and its methoxy derivative MNPA display >10,000-fold selectivity for D2 over D1 receptors. MNPA demonstrates a binding affinity (Ki) of 0.17 nM at D2 receptors compared to 1,780 nM at D1 receptors, yielding a D2/D1 potency ratio of 10,500 [2] [4]. This pronounced selectivity differentiates NPA from non-selective dopamine agonists and underlies its utility in probing D2/D3-specific functions.

Functional studies confirm that NPA acts as a full agonist at both D2 and D3 receptors. When tested in recombinant systems expressing human D2 or D3 receptors, MNPA robustly inhibits forskolin-stimulated cAMP accumulation with efficacy equivalent to dopamine. Notably, MNPA exhibits 50-fold greater potency than dopamine at D2 receptors (EC50 = 0.24 nM vs. 12.5 nM for dopamine), while displaying equivalent potency at D3 receptors [4]. This receptor subtype selectivity profile positions NPA as a valuable tool for investigating D2-mediated neurotransmission without significant interference from D1-like receptor activation.

Table 1: Receptor Binding Affinity Profile of NPA and Structural Analogs

CompoundD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D2/D1 Selectivity Ratio
MNPA1,7800.170.3010,500
NPANot reported0.07-0.4*0.3*>1,000 (estimated)
Apomorphine680.240.78283
Dopamine2,3301,580751.5

*Khigh values [2] [4]

High-Affinity State Binding Dynamics and G-Protein Coupling

NPA preferentially binds to the high-affinity state (D2high) of dopamine receptors, which represents the G-protein coupled conformation critical for signal transduction. Binding experiments demonstrate that NPA discriminates between high-affinity (Khigh = 0.07-0.4 nM) and low-affinity (Klow = 20-200 nM) states with >50-fold selectivity [2]. This preferential binding is abolished by GTPγS, a non-hydrolyzable GTP analog that disrupts G-protein coupling, confirming NPA's state-specific binding behavior. The high-affinity state is physiologically relevant as it represents the functional form recognized by endogenous dopamine (Kd = 7 nM for D2high vs. 1,720 nM for D2low) [2].

PET imaging studies with [11C]MNPA provide in vivo evidence that approximately 61% of striatal D2 receptors exist in the high-affinity state under baseline conditions [2] [7]. This quantification is derived from amphetamine challenge experiments showing that [11C]MNPA binding potential (BPND) reductions (46% at 1.0 mg/kg amphetamine) exceed those of the antagonist radioligand [11C]raclopride (23% reduction). The enhanced vulnerability to endogenous dopamine competition stems from MNPA's exclusive binding to D2high sites, whereas antagonists bind both affinity states equally. Furthermore, MNPA induces significant receptor internalization – a characteristic agonist effect – exceeding even dopamine-induced internalization in cellular models [4]. This internalization provides a functional correlate to the high-affinity binding state and demonstrates NPA's efficacy in activating downstream cellular processes.

Table 2: In Vivo Binding Parameters of [11C]MNPA in PET Imaging Studies

ParameterRodents (Striatum)Non-Human Primates (Striatum)Humans (Putamen)Methodology
Baseline BPND0.93 ± 0.122.23 ± 0.21*0.82 ± 0.09Kinetic analysis with arterial input
After dopamine depletion~100% increaseNot reportedNot reportedReserpine + α-methyl-p-tyrosine
After amphetamine (1mg/kg)Not reported46% reductionNot reportedDisplacement during steady state
Reference tissueCerebellumCerebellumCerebellumEquilibrium analysis

*Striatum/cerebellum ratio [2] [7]

Differential Effects on Nigrostriatal vs. Mesolimbic Pathways

NPA exerts region-specific effects across dopaminergic pathways, with particularly distinct actions in nigrostriatal (motor regulation) versus mesolimbic (reward/emotion processing) circuits. In rodent models, NPA administration produces biphasic locomotor responses: low doses (0.01-0.05 mg/kg) inhibit locomotor activity, while higher doses (0.1-1.0 mg/kg) induce hyperactivity and stereotyped behaviors [3]. This dose-dependent phenomenon reflects preferential activation of presynaptic autoreceptors at low doses, inhibiting dopamine release in mesolimbic regions like the nucleus accumbens, versus stimulation of postsynaptic receptors at higher doses, particularly in the striatum.

Aggression studies further highlight pathway-specific modulation. NPA administration increases foot shock-induced aggression (mediated by mesolimbic activation) but decreases predatory aggression and isolation-induced aggression in mice, reflecting modulation of cortical and hypothalamic circuits [6]. These differential behavioral outcomes demonstrate how NPA's actions are circuit-dependent, likely influenced by variable receptor densities, receptor reserve, and the distinct functional roles of D2-like receptors across brain regions.

Neurochemical studies reveal that NPA potently modulates dopamine release in the nucleus accumbens (mesolimbic terminal region) but exhibits less pronounced effects in dorsal striatal regions under certain conditions [1] [10]. This regional variation may be influenced by co-transmitters; for instance, cholecystokinin-8 (CCK-8) enhances NPA binding in limbic regions but not in striatal areas, suggesting pathway-specific receptor-receptor interactions [5].

Table 3: Differential Behavioral Effects of NPA Across Dopaminergic Pathways

Brain PathwayFunctional RoleNPA Effect (Low Dose)NPA Effect (High Dose)Behavioral Model
MesolimbicReward, emotionLocomotor inhibitionHyperactivityOpen field test
MesolimbicAggressionVariable inhibitionEnhanced shock-induced aggressionFoot shock paradigm
NigrostriatalMotor controlMild inhibitionStereotyped behaviorsStereotypy rating scales
MesocorticalExecutive functionNot reportedReduced predatory aggressionMouse-turtle predation test

Autoreceptor-Mediated Inhibition of Dopaminergic Neuronal Firing

NPA demonstrates exceptional potency at dopamine autoreceptors, where it regulates neuronal firing and dopamine synthesis. In vitro electrophysiological studies reveal that NPA potently inhibits the firing rate of dopaminergic neurons in the substantia nigra pars compacta and ventral tegmental area, with an IC50 approximately 100-fold lower than dopamine itself [3] [4]. This profound autoreceptor activation underlies NPA's ability to suppress dopaminergic neurotransmission at low, sub-threshold doses for postsynaptic receptor stimulation.

The molecular mechanism involves autoreceptor coupling to Gi/o proteins, leading to inhibition of adenylyl cyclase and reduced cAMP production. This signaling cascade results in the opening of potassium channels and inhibition of voltage-gated calcium channels, hyperpolarizing dopaminergic neurons and reducing their firing rate [4] [10]. Consequently, NPA administration causes significant reductions in synaptic dopamine concentrations, particularly in projection areas such as the nucleus accumbens and prefrontal cortex.

Notably, the autoreceptor selectivity of low-dose NPA has been leveraged experimentally to study feedback inhibition mechanisms. At concentrations of 10-100 nM, NPA preferentially activates somatodendritic autoreceptors without significantly stimulating postsynaptic receptors [3]. This selective action is attributed to higher receptor reserve at autoreceptors or preferential coupling to specific G-protein subtypes. The autoreceptor-mediated inhibition represents a critical mechanism for maintaining dopaminergic homeostasis, and NPA serves as a prototypical pharmacological tool for probing this regulatory system.

Modulation of Synaptic Dopamine Concentrations via Competitive Binding

NPA competes with endogenous dopamine for binding to D2/D3 receptors, thereby influencing synaptic dopamine dynamics. PET imaging studies with [11C]MNPA demonstrate this competition through amphetamine-induced displacement. Amphetamine administration (which increases synaptic dopamine) reduces [11C]MNPA binding potential by up to 46% in non-human primates at 1.0 mg/kg doses [2]. This displacement exceeds that observed with antagonist radiotracers like [11C]raclopride (23% reduction), reflecting MNPA's preferential binding to the high-affinity state that is more accessible to endogenous dopamine competition.

Quantitatively, dopamine depletion with reserpine and α-methyl-p-tyrosine increases [11C]MNPA binding potential by approximately 100% in rodent striatum [2]. This finding suggests baseline occupancy of approximately 50% of D2high sites by endogenous dopamine, highlighting the dynamic competition between exogenous agonists and endogenous neurotransmitters. The competitive binding kinetics follow the law of mass action, with NPA's relatively slow dissociation rate (koff) contributing to its sustained receptor occupancy despite fluctuating dopamine concentrations [10].

NPA's binding is subject to allosteric modulation by neuropeptides in specific brain regions. Cholecystokinin-8 (CCK-8) increases the KD of [3H]NPA binding by 40% in subcortical limbic regions (nucleus accumbens and tuberculum olfactorium) while simultaneously increasing Bmax by 10% [5] [9]. This modulation represents a receptor-receptor interaction that modifies the set point for dopaminergic signaling without triggering homeostatic feedback mechanisms regulating dopamine synthesis. Such peptide-dopamine interactions demonstrate how NPA binding serves as a sensitive probe for detecting functional heteroreceptor complexes in native tissue.

Properties

CAS Number

57559-68-9

Product Name

N-n-Propylnorapomorphine

IUPAC Name

6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3

InChI Key

BTGAJCKRXPNBFI-UHFFFAOYSA-N

SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Synonyms

(11C)MNPA
6-propylnorapomorphine
N-n-propylnorapomorphine
N-n-propylnorapomorphine, (+-)-isomer
N-n-propylnorapomorphine, (R)-isomer
N-n-propylnorapomorphine, hydrochloride, (+-)-isomer
N-n-propylnorapomorphine, hydrochloride, (R)-isomer
N-n-propylnorapomorphine, hydroiodide, (+-)-isomer
n-propylapomorphine
N-propylnorapomorphine
propyl-norapomorphine

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.